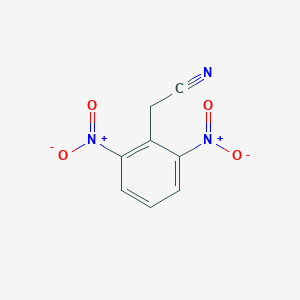

2-(2,6-Dinitrophenyl)acetonitrile

Description

Significance of Activated Methylene (B1212753) Compounds in Advanced Organic Chemistry

The methylene group (-CH2-) in 2-(2,6-Dinitrophenyl)acetonitrile is flanked by two powerful electron-withdrawing groups: the dinitrophenyl ring and the nitrile group. This structural arrangement renders the methylene protons unusually acidic, classifying the compound as an "activated methylene compound."

Activated methylene compounds are crucial intermediates in organic synthesis due to the ease with which they can be deprotonated to form stable carbanions (enolates). nih.govorgsyn.org This stability arises from the delocalization of the negative charge onto the adjacent electron-withdrawing groups. The resulting carbanions are potent nucleophiles that can participate in a wide array of carbon-carbon bond-forming reactions, which are fundamental to the construction of more complex molecular architectures.

Key Reactions Involving Activated Methylene Compounds:

Knoevenagel Condensation: Reaction with aldehydes or ketones to form a,ß-unsaturated compounds. nih.gov

Michael Addition: Nucleophilic addition to a,ß-unsaturated carbonyl compounds.

Alkylation and Acylation: Reaction with alkyl halides or acyl halides to introduce new substituents at the a-carbon.

The acidity of the methylene protons, typically expressed as a pKa value, is a key parameter in understanding and predicting the reactivity of these compounds.

Role of Nitrile-Substituted Aromatic Systems in Mechanistic Organic Studies

The nitrile group (-C≡N) is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring to which it is attached. semanticscholar.org In dinitrophenyl systems, the combined electron-withdrawing effect of the nitrile and two nitro groups renders the aromatic ring highly electron-deficient.

This electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally not feasible for electron-rich aromatic rings like benzene (B151609). semanticscholar.orgresearchgate.net The generally accepted mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. chemicalbook.com

The study of SNAr reactions on dinitrophenyl systems provides valuable mechanistic insights into:

The influence of leaving group ability.

The role of the nucleophile's strength and nature.

The effect of solvent polarity on reaction rates.

The impact of the substitution pattern on the stability of the Meisenheimer intermediate.

Overview of Current Research Trajectories for this compound

While specific research focused solely on this compound is not abundant in the literature, its structural features suggest several potential areas of research interest. Much of our understanding of this compound is extrapolated from studies on its isomer, (2,4-dinitrophenyl)acetonitrile.

Research on (2,4-dinitrophenyl)acetonitrile has provided valuable data on its acidity and the kinetics of its deprotonation. matrix-fine-chemicals.com A key research question for the 2,6-dinitro isomer would be to determine how the steric hindrance imposed by the two ortho-nitro groups affects the acidity of the methylene protons and the reactivity of the corresponding carbanion. It is hypothesized that the steric bulk of the ortho-nitro groups may influence the planarity of the system and, consequently, the extent of resonance stabilization in the carbanion.

Furthermore, the highly electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for studies in nucleophilic aromatic substitution. Investigations could focus on the displacement of one of the nitro groups or another substituent on the ring, providing insights into the interplay of steric and electronic effects in SNAr reactions.

Comparative Acidity Data of Related Phenylacetonitriles

To contextualize the expected acidity of this compound, the following table presents the pKa values of related phenylacetonitrile (B145931) derivatives in a 50% Me2SO-50% water solution.

| Compound | pKa in 50% Me2SO-H2O |

| (4-Nitrophenyl)acetonitrile | 12.62 matrix-fine-chemicals.com |

| (2,4-Dinitrophenyl)acetonitrile | 8.06 matrix-fine-chemicals.com |

| This compound | (Not Experimentally Determined) |

This table is interactive. Click on the headers to sort the data.

The significant drop in pKa from the mono-nitro to the 2,4-dinitro derivative highlights the powerful acidifying effect of the second nitro group. It is anticipated that the pKa of this compound would also be in a similar range, though potentially modulated by the steric effects of the ortho-nitro groups.

Kinetic Data for Proton Transfer Reactions

The rates of deprotonation by various bases provide further insight into the reactivity of these activated methylene compounds. The table below shows the rate constants for the deprotonation of (2,4-dinitrophenyl)acetonitrile by different bases in 50% Me2SO-50% water.

| Base | Rate Constant (k) for Deprotonation of (2,4-Dinitrophenyl)acetonitrile (M⁻¹s⁻¹) |

| OH⁻ | 3.64 x 10⁵ matrix-fine-chemicals.com |

| Piperidine (B6355638) | 2.37 x 10⁴ matrix-fine-chemicals.com |

| Morpholine | 1.71 x 10³ matrix-fine-chemicals.com |

This table is interactive. Click on the headers to sort the data.

These rapid rates of proton transfer are characteristic of highly acidic carbon acids. Similar studies on this compound would be invaluable in quantifying the impact of the 2,6-substitution pattern on the kinetics of proton transfer.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dinitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c9-5-4-6-7(10(12)13)2-1-3-8(6)11(14)15/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPGEIPZSVWRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity of 2 2,6 Dinitrophenyl Acetonitrile and Dinitrophenyl Activated Systems

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Dinitrophenyl Moieties

Nucleophilic aromatic substitution (SNAr) is a key reaction for activated aromatic substrates bearing strong electron-withdrawing groups and a suitable leaving group. The reaction generally proceeds through a two-step addition-elimination mechanism involving the formation of a Meisenheimer complex. nih.gov

Kinetic and Mechanistic Investigations of Substituent Effects in SNAr Reactions

Kinetic studies are crucial for elucidating the mechanisms of SNAr reactions. The electronic nature of substituents on both the aromatic ring and the nucleophile can significantly impact the reaction rate and mechanism. For instance, in the aminolysis of 4-pyridyl X-substituted-benzoates, the electronic nature of the substituent X on the benzoyl moiety determines the reaction mechanism. acs.org Reactions with substrates having a strong electron-withdrawing group exhibit upwardly curving plots of pseudo-first-order rate constants versus amine concentration, indicating a catalyzed pathway. acs.org Conversely, linear plots are observed for substrates with electron-donating groups. acs.org

Hammett and Yukawa-Tsuno plots are valuable tools for analyzing substituent effects. In the reaction of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with piperidine (B6355638) in acetonitrile (B52724), a nonlinear Hammett plot was not due to a change in the rate-determining step but was attributed to the stabilization of substrates with electron-donating groups through resonance. acs.org The Brønsted-type plots for the reaction of 1-(4-nitrophenyl)-2,4-dinitrobenzene with secondary amines are linear, with βnuc values suggesting the nature of the transition state. nih.gov

The steric effects of substituents also play a significant role. In the reactions of ring-substituted anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether in acetonitrile, alkyl substituents at the 2-position of the aniline (B41778) can cause a considerable decrease in reactivity. worktribe.com These steric effects are more pronounced for the base-catalyzed pathway. worktribe.com

Interactive Table 1: Substituent Effects on SNAr Reaction Rates

| Reactant 1 | Reactant 2 | Solvent | Substituent (X) | Observed Effect | Reference |

|---|---|---|---|---|---|

| 4-Pyridyl X-substituted-benzoates | Amines | Acetonitrile | Strong electron-withdrawing | Upward curve in kobsd vs [amine] plot (catalyzed) | acs.org |

| 4-Pyridyl X-substituted-benzoates | Amines | Acetonitrile | Electron-donating | Linear plot of kobsd vs [amine] | acs.org |

| 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes | Piperidine | Acetonitrile | Electron-donating Y | Substrate stabilization via resonance | acs.org |

Exploration of the Role of Activating Nitro Groups in Facilitating SNAr Reactions

The presence of nitro groups, particularly at the ortho and para positions to the leaving group, is crucial for activating the aromatic ring towards nucleophilic attack. These electron-withdrawing groups stabilize the negatively charged intermediate, the Meisenheimer complex, through resonance. researchgate.netstrath.ac.uk The activating power of a 2-nitro group is generally greater than that of a ring-nitrogen in SNAr reactions, in the absence of steric hindrance. scirp.org This is attributed to the ground state stabilization and more efficient delocalization of the negative charge by the nitro group in the transition state. scirp.org

The number and position of nitro groups significantly influence reactivity. For example, the cyclization of N-(2-nitrophenyl)phenylalanine requires a stronger base than the corresponding 2,4-dinitrophenyl analogue, highlighting the enhanced activation provided by the second nitro group. researchgate.netnih.gov In some cases, the displacement of a nitro group itself can occur, as seen in the reaction of 5,7-dinitroquinazoline-4-one with methylamine, where the nitro group at the peri-position is selectively displaced. strath.ac.uk

Computational studies have further elucidated the role of nitro groups. DFT calculations have shown that for certain systems, a concerted mechanism for nitro group substitution is energetically favorable over a stepwise process involving a stable Meisenheimer complex. strath.ac.uk

Studies on Meisenheimer Complex Formation and Stability in SNAr Mechanisms

The Meisenheimer complex is a key intermediate in the stepwise SNAr mechanism, formed by the nucleophilic attack on the electron-deficient aromatic ring. nih.govfrontiersin.org Its stability is a critical factor in the reaction pathway. These complexes can often be detected and sometimes even isolated. masterorganicchemistry.com

The stability of the Meisenheimer complex is influenced by several factors, including the solvent and the nature of the substituents. scirp.orgresearchgate.net For instance, the stability of the zwitterionic intermediate in the reaction of 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-hydroxybenzotriazolyl)-5-nitropyridine with amines is highly dependent on the solvent. scirp.org This stabilization can arise from intramolecular hydrogen bonding between the ammonium (B1175870) hydrogen and the ortho-nitro group, as well as intermolecular hydrogen bonding with the solvent. scirp.org

In some cases, the decomposition of the Meisenheimer complex can be the rate-limiting step. researchgate.net The mechanism can also shift between a stepwise and a concerted pathway depending on the stability of the Meisenheimer intermediate. rsc.org Less stable intermediates favor a concerted mechanism where bond formation and bond breaking occur in a single step. rsc.org Spirocyclic Meisenheimer complexes are a special class of exceptionally stable intermediates formed via intramolecular SNAr reactions. mdpi.com The presence of two nitro groups at the 2- and 4-positions of a benzene (B151609) ring is often sufficient to stabilize the anionic σ-complex formed with an oxygen nucleophile. mdpi.com

Electrophilic Aromatic Substitution (SEAr) Reactions of Related Polynitrophenyl Compounds

While polynitro-aromatic compounds are highly activated for nucleophilic substitution, they are generally deactivated towards electrophilic aromatic substitution (SEAr). The strong electron-withdrawing nature of the nitro groups reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

However, SEAr reactions can still occur under specific conditions. The nitration of aromatic compounds, a classic SEAr reaction, involves the formation of a highly reactive nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. masterorganicchemistry.comyoutube.com The nitronium ion then attacks the aromatic ring in the rate-determining step to form a carbocation intermediate, which is subsequently deprotonated to restore aromaticity. masterorganicchemistry.com

For polynuclear aromatic hydrocarbons like naphthalene, phenanthrene, and anthracene, reactivity in SEAr reactions is generally higher than that of benzene. libretexts.org This is because the net loss in stabilization energy during the first step of the reaction decreases as the number of rings increases. libretexts.org The orientation of substitution in these systems can be complex and influenced by reaction conditions. libretexts.org

Reactivity Profiles of the Activated Methylene (B1212753) Group in 2-(2,6-Dinitrophenyl)acetonitrile

The methylene group (CH₂) in this compound is positioned between two strong electron-withdrawing groups: the 2,6-dinitrophenyl ring and the cyano group. This makes the protons on the methylene carbon acidic and the carbon atom itself nucleophilic, leading to a unique reactivity profile.

Active methylene compounds are known to participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and additions to carbonyl compounds. organic-chemistry.org For example, they can react with alkenes in the presence of a suitable catalyst. organic-chemistry.org

Oxidative Transformations and Fragmentation Pathways of Active Methylene Compounds

The activated methylene group is also susceptible to oxidation. Active methylene compounds like acetylacetone (B45752) and benzoylacetone (B1666692) can be oxidized by reagents such as pyridinium (B92312) bromochromate (PBC) to the corresponding triones. ijirct.org The mechanism of this oxidation often involves the enol form of the diketone and the formation of an intermediate chromate (B82759) ester. ijirct.org

Mass spectrometry studies of related compounds can provide insights into potential fragmentation pathways. For example, the fragmentation of aldehydes often involves cleavage of the bond adjacent to the carbonyl group. nih.gov In more complex systems, fragmentation can be directed by other functional groups present in the molecule.

Photoinduced and Catalytic Alpha-Alkylation Reactions with Active Methylene Species

The α-alkylation of active methylene compounds represents a fundamental carbon-carbon bond-forming reaction. Recent advancements have focused on atom-economical addition reactions with unactivated alkenes, which are traditionally challenging due to their low electrophilicity. nih.gov A significant breakthrough in this area involves a dual catalytic system that utilizes an organophotocatalyst and a multifunctional Lewis acid/Brønsted base/hydrogen atom transfer (HAT) catalyst under visible light irradiation. organic-chemistry.orgnih.gov

This methodology facilitates the efficient α-alkylation of active methylene and methine compounds with nonactivated alkenes, such as 1-decene. nih.gov The process is typically mediated by a photocatalyst, for example 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), in conjunction with a co-catalyst like lithium thiophenoxide (LiSPh), which serves multiple roles in the catalytic cycle. organic-chemistry.org The reaction proceeds smoothly under blue-light irradiation, demonstrating broad substrate scope and tolerance for various functional groups. organic-chemistry.orgresearchgate.net This approach avoids the use of traditional alkyl halides, thereby improving the atom economy of the transformation. nih.govnih.gov

The proposed mechanism involves the photoexcitation of the organocatalyst, which initiates a cascade of radical events. The HAT catalyst facilitates the abstraction of a hydrogen atom from the active methylene compound, generating a nucleophilic radical that then adds to the nonactivated alkene. This method has been successfully applied to a range of substrates, including the synthesis of pharmaceutical intermediates. organic-chemistry.org While this reaction is established for a variety of active methylene compounds, specific studies detailing the use of this compound in this particular photoinduced catalytic system are not extensively documented in the reviewed literature.

Table 1: Examples of Active Methylene and Methine Compounds in Photoinduced α-Alkylation This table is representative of the general reaction and not specific to this compound.

| Active Methylene/Methine Compound | Nonactivated Alkene | Catalyst System |

|---|---|---|

| Dimethyl Malonate | 1-Decene | 4CzIPN / LiSPh |

| Ethyl Cyanoacetate | Styrene Derivatives | Iridium Photocatalyst |

| Diethyl Malonate | 1-Octene | 4CzIPN / LiSPh |

Investigations into Reactions of Active Methylene Compounds with Sulfur-Containing Reagents

The reaction of active methylene compounds with sulfur-containing reagents provides a pathway to various sulfur-containing heterocycles and intermediates. A classic example is the reaction of compounds with an active methylene group with carbon disulfide. For instance, the treatment of certain active methylene compounds with bromine in carbon disulfide can lead to the formation of desaurins. cdnsciencepub.com

More contemporary research has explored three-component reactions involving active methylene compounds, carbon disulfide, and other reagents. One such study reports the synthesis of 6-amino-4-aryl-4H-1,3-dithiine-5-carbonitrile derivatives. researchgate.net This reaction proceeds via a Michael addition mechanism, where an in-situ generated ketene (B1206846) dithioacetal, formed from the active methylene compound and carbon disulfide in the presence of a base like triethylamine, reacts with an arylidenemalononitrile. researchgate.net This method is notable for its good yields and the formation of functionalized dithiines. researchgate.net

Another relevant transformation involves the Knoevenagel condensation of active methylene compounds containing a sulfur atom, such as 2-thioxothiazolidin-4-one (rhodanine), with electrophilic partners like 3-formylchromone. nih.gov These reactions demonstrate the versatility of sulfur-containing active methylene compounds in constructing complex heterocyclic systems. However, specific investigations detailing the reaction of this compound with these types of sulfur-containing reagents are not prominently featured in the available literature.

Nitrile-Forming Fragmentation Reactions in Related Dinitrophenyl Ethers

Fragmentation reactions are a class of heterolytic bond-cleavage processes that result in a molecule breaking into three or more fragments. researchgate.net A notable example relevant to dinitrophenyl systems is the Beckmann fragmentation, which serves as a route to nitrile synthesis. researchgate.netrsc.org

This reaction is observed in the treatment of α-keto-oxime 2,4-dinitrophenyl ethers with nucleophiles. rsc.org For example, when the 2,4-dinitrophenyl ethers of certain α-keto-oximes are reacted with nucleophiles such as hydroxide (B78521) or methoxide, a fragmentation occurs, yielding a nitrile (e.g., benzonitrile) and a corresponding carboxylic acid. rsc.org Kinetic studies of these reactions support a second-order process, ruling out mechanisms that involve the rate-determining formation of a cation. rsc.org

Similar nitrile-forming eliminations have been studied with (E)-2,4-dinitrobenzaldehyde O-aryloximes. researchgate.net When these substrates are treated with amine bases in acetonitrile, they quantitatively produce benzonitriles and aryloxides via a proposed E2 mechanism. researchgate.net These fragmentation and elimination reactions highlight a key reactivity pattern of dinitrophenyl ethers, where the dinitrophenyl group functions as an excellent leaving group, facilitating the formation of a nitrile functional group.

Base-Catalyzed Cyclization Reactions of Dinitrophenyl-Substituted Anions

The presence of electron-withdrawing nitro groups on the phenyl ring can facilitate intramolecular cyclization reactions, particularly under basic conditions. A well-documented example is the base-catalyzed cyclization of N-(2,4-dinitrophenyl)amino acids. nih.govresearchgate.net

This reaction is a key step in the synthesis of 2-substituted 5-nitro-1H-benzimidazole-3-oxides, which are recognized for their potential antibacterial properties. nih.govresearchgate.net The cyclization is typically carried out by treating the N-(2,4-dinitrophenyl)amino acid, such as N-(2,4-dinitrophenyl)alanine, with a base like sodium hydroxide in a dioxane/water mixture. nih.gov

Kinetic and NMR studies suggest that the mechanism involves the formation of an intermediate dianion of the dinitrophenylamino acid. researchgate.net The cyclization is proposed to proceed via nucleophilic attack of the deprotonated amino group onto the carbon atom bearing the nitro group (C-2), leading to the formation of the benzimidazole (B57391) N-oxide ring system and displacement of the other nitro group. Interestingly, analogous cyclization reactions have been observed in the gas phase through mass spectrometry experiments, where the deprotonated molecular ions of N-(2,4-dinitrophenyl)amino acids undergo sequential losses of carbon dioxide and water to form the deprotonated benzimidazole-N-oxide derivatives. nih.gov

Table 2: Products of Base-Catalyzed Cyclization of N-(2,4-Dinitrophenyl)amino Acids

| Starting Material | Product |

|---|---|

| N-(2,4-dinitrophenyl)alanine | 2-methyl-5-nitro-1H-benzimidazole-3-oxide |

Solvent Effects on Reaction Kinetics and Mechanisms

Elucidation of Reaction Rate and Transition State Structure Dependence on Acetonitrile-Water Mixtures

The kinetics of proton transfer reactions, a fundamental process for carbanionic species derived from compounds like 2-(2,6-dinitrophenyl)acetonitrile, are profoundly influenced by the composition of acetonitrile-water mixtures. While direct kinetic data for the 2,6-dinitro isomer is not extensively available, studies on the closely related (2,4-dinitrophenyl)acetonitrile in 50% DMSO-50% water provide significant insights that can be extrapolated.

In these mixed solvent systems, the deprotonation of the carbon acid is a key step. For (2,4-dinitrophenyl)acetonitrile, rates of reversible deprotonation have been measured with various bases, including hydroxide (B78521) ions and amines. datapdf.comacs.org The presence of water introduces strong hydrogen-bonding capabilities, which can stabilize both the reactants and the transition state, but often to different extents.

The structure of acetonitrile-water mixtures is known to be microheterogeneous. nih.govresearchgate.netnist.gov At low water concentrations, water molecules tend to form small aggregates within the bulk acetonitrile (B52724). As the mole fraction of water increases, these aggregates grow into aqueous microdomains that coexist with organic domains. nih.gov This microenvironment can lead to complex reaction kinetics, where the reaction rate does not change linearly with the solvent composition. For instance, in some photoinduced electron transfer reactions, the rate constant increases dramatically at high water mole fractions (x_w > 0.7), a phenomenon attributed to water-triggered mechanisms and stabilization of polar transition states through hydrogen bonding. nih.gov

The stability of dinitrophenyl compounds in aqueous acetonitrile is also a factor. Studies on the decomposition of bis(2,4-dinitrophenyl) oxalate (B1200264) in these mixtures show that the reaction follows pseudo-first-order kinetics and is third-order in water concentration, highlighting the direct participation of water molecules in the reaction mechanism. lau.edu.lb The hydrolysis of one ester group is followed by the rapid degradation of the resulting intermediate, a process that can be influenced by intramolecular catalysis. rsc.org

Interactive Data Table: Rate Constants for Deprotonation of (2,4-dinitrophenyl)acetonitrile in 50% Me2SO-50% Water at 20°C datapdf.com

| Base | pKa of Conjugate Acid | kp (M⁻¹s⁻¹) | k-p (M⁻¹s⁻¹) |

|---|---|---|---|

| OH⁻ | 17.34 | 3.64 x 10⁵ | 5.39 x 10⁻³ |

| Piperidine (B6355638) | 11.01 | 2.37 x 10⁴ | 9.27 |

| Morpholine | 8.72 | 1.71 x 10³ | 27.2 |

| n-Butylamine | 10.65 | 5.14 x 10³ | 2.94 |

| 2-Methoxyethylamine | 9.60 | 1.15 x 10³ | 12.6 |

| Cacodylate ion | 7.50 | 7.92 x 10¹ | 2.59 |

| Acetate (B1210297) ion | 5.78 | 2.38 x 10¹ | 33.9 |

| Formate ion | 4.46 | 3.93 | 1.54 |

| Chloroacetate ion | 3.72 | 1.51 | 3.40 x 10¹ |

| Water | -1.44 | 3.73 x 10⁻³ | 4.64 x 10³ |

Note: While this data is for the 2,4-dinitro isomer in a DMSO-water mixture, it provides a valuable framework for understanding the relative rates and equilibria in proton transfer reactions of dinitrophenylacetonitriles in polar, protic environments.

Comparative Analysis of Reaction Mechanisms in Dipolar Aprotic Solvents such as Acetonitrile and Dimethyl Sulfoxide (B87167)

The reaction mechanism of dinitrophenyl compounds can shift significantly when moving between different dipolar aprotic solvents, such as acetonitrile (MeCN) and dimethyl sulfoxide (DMSO). These solvents, while both polar and aprotic, have different abilities to stabilize charged intermediates and transition states, which can alter the rate-determining step of a reaction.

Studies on the reactions of dinitrophenyl ethers with amines have shown that in acetonitrile, the reaction is often base-catalyzed. rsc.orgresearchgate.net This implies the formation of a zwitterionic intermediate, and the rate-limiting step is the proton transfer to a second amine molecule. In contrast, in DMSO, the same reactions can proceed through both uncatalyzed and base-catalyzed pathways. researchgate.net DMSO is a stronger hydrogen bond acceptor than acetonitrile, which allows it to better solvate and stabilize cationic species like the aminium proton in the zwitterionic intermediate, thus influencing the relative rates of the different steps. researchgate.net

For nucleophilic aromatic substitution (SNAr) reactions of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine, the reactivity sequence is DMSO > MeCN > MeOH. semanticscholar.orgresearchgate.net In both DMSO and MeCN, the formation of the zwitterionic intermediate is the rate-determining step in an uncatalyzed process. semanticscholar.orgresearchgate.net The higher reactivity in DMSO is attributed to its ability to stabilize the transition state leading to this intermediate more effectively than acetonitrile.

Interactive Data Table: Comparison of Solvent Properties and Reaction Characteristics

| Solvent Property | Acetonitrile (MeCN) | Dimethyl Sulfoxide (DMSO) |

|---|---|---|

| Dielectric Constant (ε) | 37.5 | 46.7 |

| Dipole Moment (μ, Debye) | 3.92 | 3.96 |

| Hydrogen Bond Acceptor Ability | Moderate | Strong |

| Typical SNAr Mechanism with Amines | Often base-catalyzed, proton transfer can be rate-limiting. researchgate.net | Can be uncatalyzed or base-catalyzed, formation or breakdown of intermediate can be rate-limiting. researchgate.netsemanticscholar.org |

| Relative Rate of SNAr Reactions | Slower than in DMSO. semanticscholar.org | Faster than in Acetonitrile. semanticscholar.org |

Quantitative Assessment of Hydrogen Bonding and Dipolar Interactions within Mixed Solvent Systems

The interactions between solute molecules and the surrounding solvent in mixed solvent systems can be quantitatively assessed using solvatochromic probes. mdpi.comsapub.orgacs.orgnih.gov These are compounds whose UV-visible absorption spectra are sensitive to the polarity of the solvent. By measuring the spectral shifts of these probes in different solvent mixtures, it is possible to derive empirical solvent polarity parameters that reflect the specific and non-specific interactions, including hydrogen bonding and dipolarity.

In acetonitrile-water mixtures, the dependence of reaction rates on the solvent composition is often non-ideal, indicating preferential solvation of the reactants or the transition state by one of the solvent components. mdpi.comacs.org For example, in the hydrolysis of certain esters, the complex dependence of the rate constants on the water concentration is not due to a change in the number of water molecules in the transition state but reflects the effect of acetonitrile-water interactions on the solvation of the reactants and the transition state. mdpi.com

Molecular dynamics simulations have been used to study the microstructure and hydrogen bonding in water-acetonitrile mixtures. researchgate.netnist.gov These studies confirm the formation of water clusters in acetonitrile-rich regions and show that hydrogen bonding between water and acetonitrile molecules is a key factor in determining the microheterogeneity of the mixture. researchgate.netnist.govpsu.edu The nitrile group of acetonitrile can act as a hydrogen bond acceptor, leading to the formation of water-acetonitrile complexes that can influence the solvation of solutes. researchgate.netpsu.edu

The Kamlet-Taft solvatochromic parameters (α for hydrogen-bond acidity, β for hydrogen-bond basicity, and π* for dipolarity/polarizability) can be used to correlate reaction rates with the properties of the solvent mixture. nih.gov This approach allows for a quantitative separation of the different types of solute-solvent interactions and provides a deeper understanding of how the solvent influences reactivity.

Computational and Theoretical Investigations of 2 2,6 Dinitrophenyl Acetonitrile Chemistry

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the chemical behavior of nitroaromatic compounds. nih.govnih.gov It allows for the accurate calculation of molecular properties, providing a theoretical framework to understand and predict reactivity.

DFT calculations are instrumental in mapping out the pathways of chemical reactions. For reactions involving nitroaromatic electrophiles, DFT can be used to locate and characterize the geometries of transition states, which are the highest energy points along a reaction coordinate. arxiv.orgwayne.edu For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for dinitrophenyl compounds, DFT can help determine whether the mechanism is stepwise, involving a stable intermediate (a Meisenheimer complex), or concerted. researchgate.netrsc.org The stability of such intermediates and the energy barriers for their formation and decomposition can be calculated, providing a detailed picture of the reaction mechanism. researchgate.net These calculations have been applied to understand the reactions of various nucleophiles with dinitrophenyl ethers and related substrates. researchgate.net

Table 1: Theoretical Approaches to Reaction Mechanisms

| Computational Method | Application | Insights Gained |

|---|---|---|

| DFT (B3LYP) | Geometry Optimization | Predicts stable conformations of reactants, products, and intermediates. nih.gov |

| DFT (M06-2X) | Transition State Search | Locates and characterizes the structure of transition states. researchgate.net |

| IRC Calculations | Reaction Pathway Following | Confirms the connection between transition states and the corresponding reactants and products. |

| NBO Analysis | Charge Distribution | Determines the partial charges on atoms, identifying electrophilic and nucleophilic sites. |

The reactivity of 2-(2,6-dinitrophenyl)acetonitrile is governed by its electrophilic nature, a consequence of the electron-withdrawing nitro groups. Computational methods, particularly DFT, can quantify this reactivity. Electrophilicity and nucleophilicity are key concepts in understanding chemical reactions. rsc.org Theoretical scales for these parameters can be derived from calculated electronic properties. uchile.cl

The global electrophilicity index (ω), defined by Parr, is a widely used descriptor calculated from the electronic chemical potential (μ) and chemical hardness (η). These, in turn, can be approximated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) as determined by DFT calculations. This theoretical approach allows for the establishment of an absolute scale of electrophilicity, which can be correlated with experimental reactivity data, such as reaction rates. uchile.clcsic.es Similarly, nucleophilicity parameters for various reagents can be computationally determined and used to predict their reactivity towards electrophiles like this compound. rsc.orgresearchgate.net

| Global Nucleophilicity (N) | EHOMO(Nu) - EHOMO(ref) | Quantifies the nucleophilic character relative to a reference molecule. |

I = Ionization Potential, A = Electron Affinity

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another. numberanalytics.com For this compound, the LUMO is expected to be of low energy and localized on the dinitrophenyl ring, making it susceptible to nucleophilic attack. DFT calculations provide a detailed picture of the shapes and energies of these frontier orbitals. nih.govresearchgate.net

The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity. numberanalytics.com A small HOMO-LUMO gap generally implies high reactivity. researchgate.net FMO analysis can predict the most likely sites for nucleophilic attack by identifying the regions where the LUMO has the largest lobes. In the context of pericyclic reactions, FMO theory can predict whether a reaction is thermally or photochemically allowed. imperial.ac.uk For large molecules, where canonical molecular orbitals can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to better pinpoint the locality of chemical reactivity. nih.gov

A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of the positions of its atoms. libretexts.orguleth.ca For a chemical reaction, the PES provides a complete map of all possible geometric arrangements and their corresponding energies. pennylane.ai DFT calculations are used to compute the points on this surface. researchgate.net

By mapping the PES, chemists can identify stable molecules (reactants and products) as minima (valleys) on the surface and transition states as saddle points, which are the lowest energy barriers connecting reactants and products. libretexts.org The reaction pathway, or reaction coordinate, is the lowest energy path from reactants to products on the PES. uleth.ca For complex reactions with multiple steps and possible side reactions, characterizing the PES is essential for a complete understanding of the reaction mechanism. nih.govuc.pt

Advanced Quantum Chemical Calculations in Mechanistic Elucidation and Confirmation

Beyond standard DFT, more advanced quantum chemical methods are employed to refine the understanding of reaction mechanisms. Methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, while more computationally expensive, can provide even more accurate energies and geometries, especially for systems where DFT might struggle. arxiv.org These high-level calculations are often used as a benchmark to validate the results obtained from more economical DFT methods. arxiv.org

Quantum chemical calculations have been instrumental in elucidating the mechanisms of various reactions, including cyclizations and nucleophilic substitutions. researchgate.netnih.govnih.gov They can help to distinguish between competing reaction pathways, such as stepwise versus concerted mechanisms in SNAr reactions, by providing detailed energetic and structural information about the transition states and any intermediates. rsc.org

Molecular Modeling of Intra- and Intermolecular Interactions and Their Influence on Reactivity

The reactivity of a molecule is not solely determined by its intrinsic electronic properties but is also influenced by its interactions with its environment. Molecular modeling techniques, including both quantum mechanics and molecular mechanics (MM), are used to study these interactions.

Intramolecular interactions, such as hydrogen bonding, can significantly affect the conformation and reactivity of a molecule. For example, an intramolecular hydrogen bond could influence the orientation of the acetonitrile (B52724) group relative to the dinitrophenyl ring in this compound.

Intermolecular interactions with solvent molecules or other reactants are crucial in determining reaction rates and pathways. rsc.org Molecular dynamics (MD) simulations, which use classical force fields, can model the behavior of molecules in solution over time, providing insights into solvation effects and the dynamics of reactant encounters. biust.ac.bw Hybrid quantum mechanics/molecular mechanics (QM/MM) methods offer a powerful approach where the reacting species are treated with quantum mechanics to accurately model the chemical changes, while the surrounding solvent is treated with the more computationally efficient molecular mechanics. This allows for the study of solvent effects on reaction barriers and mechanisms in a realistic way.

Advanced Spectroscopic Characterization Techniques for Mechanistic Insights

Application of UV-Vis Spectroscopy in Kinetic Studies and Detection of Reaction Intermediates

UV-Vis spectroscopy is a powerful tool for monitoring reactions that involve a change in chromophores, making it well-suited for studying reactions of aromatic nitro compounds. The strong absorption of dinitrophenyl derivatives in the UV-visible region allows for sensitive detection and kinetic analysis. researchgate.net

Proton transfer reactions involving dinitrophenol derivatives can be effectively monitored using UV-Vis spectroscopy. researchgate.netnih.gov For instance, the reaction of a proton donor like a dinitrophenol with a proton acceptor in various solvents, including acetonitrile (B52724), results in the formation of a new, strong absorption band at longer wavelengths. researchgate.netnih.gov This new band is indicative of the formation of a proton transfer complex. researchgate.net The kinetics of such reactions can be followed by monitoring the change in absorbance of this new band over time.

In studies of photoactivated ruthenium(II) complexes in acetonitrile, UV-Vis spectroscopy has been instrumental in tracking the progress of photodecarbonylation reactions by observing the changes in the absorption spectra upon irradiation. researchgate.net This approach allows for the determination of reaction rates and the identification of photo-products.

The following table summarizes typical UV-Vis absorption data for related dinitrophenol complexes:

| Complex/Compound | Solvent | Absorption Maxima (λmax, nm) | Observation |

| 2,6-dichloro-4-nitrophenol (DCNP) with 2-amino-4-methylpyridine (B118599) (2AMP) | Acetonitrile (AN) | 368, 428 | Formation of a stable proton transfer complex. researchgate.net |

| DCNP with 2AMP | Methanol (MeOH) | - | The formation constant is lower compared to acetonitrile. nih.gov |

| DCNP with 2AMP | 50% MeOH + 50% AN | - | Intermediate stability compared to pure solvents. nih.gov |

This data demonstrates the sensitivity of UV-Vis spectroscopy to the solvent environment and the nature of the chemical species in solution.

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ Reaction Monitoring and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and for monitoring reaction progress in real-time. iastate.eduasahilab.co.jp Its ability to provide detailed information about the chemical environment of individual atoms makes it invaluable for mechanistic studies.

In Situ Reaction Monitoring

NMR allows for the non-invasive, in-situ monitoring of chemical reactions by acquiring a series of spectra over time. iastate.edu This is particularly useful for reactions involving 2-(2,6-dinitrophenyl)acetonitrile, where the aromatic and methylene (B1212753) protons provide distinct signals that can be tracked to determine reactant consumption and product formation. For reliable kinetic data, parameters such as the number of scans and recycle delay must be optimized to accurately capture the reaction "snapshot" at each time point. iastate.edu The development of benchtop NMR spectrometers and stopped-flow systems has further enhanced the convenience and quantitative accuracy of real-time reaction monitoring. rsc.org For example, ¹H NMR has been used to study hyperpolarized iridium-IMes hydride intermediates in acetonitrile, identifying different activation pathways. chemrxiv.org

Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the stereochemistry of molecules. For complex structures, the differences in chemical shifts (δ) and coupling constants (J) between stereoisomers can be used for assignment. For instance, in the structural determination of polyketide natural products, consistent relationships between ¹H and ¹³C chemical shifts and the stereochemistry of 1,3-diols have been established. researchgate.net While direct application to this compound is not detailed in the provided context, the principles are broadly applicable to its reaction products that may contain stereocenters. The analysis of proton and carbon chemical shifts, along with techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can reveal the relative and sometimes absolute configuration of chiral centers.

The following table highlights key aspects of NMR in reaction analysis:

| NMR Application | Key Feature | Example from Literature |

| In Situ Monitoring | Real-time tracking of reactant and product signals. iastate.edu | Monitoring acetalization reactions with compact NMR. asahilab.co.jp |

| In Situ Monitoring | Quantitative analysis of reaction kinetics. rsc.org | Stopped-flow benchtop NMR for reactions with gaseous byproducts. rsc.org |

| Stereochemical Assignment | Correlation of chemical shifts with stereochemistry. researchgate.net | Assignment of syn/anti 1,3-diols in natural products. researchgate.net |

| Intermediate Detection | Identification of transient species. chemrxiv.org | Characterization of iridium hydride intermediates in acetonitrile. chemrxiv.org |

Mass Spectrometry for Gas-Phase Reaction Mechanism Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure. libretexts.org Tandem mass spectrometry (MS/MS) is particularly useful for elucidating fragmentation pathways and reaction mechanisms in the gas phase. nih.govrsc.org

For a compound like this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, producing even-electron ions such as [M+H]⁺ or [M-H]⁻. nih.gov Collision-induced dissociation (CID) of these precursor ions in a tandem mass spectrometer leads to characteristic fragment ions. The fragmentation patterns can reveal the connectivity of the molecule and help in its structural identification. rsc.org

The fragmentation of even-electron ions is often governed by principles of organic chemistry, such as inductive cleavages and rearrangements. nih.gov For dinitrophenyl compounds, characteristic losses of nitro groups (NO₂) or the entire dinitrophenyl moiety can be expected. While specific fragmentation data for this compound is not provided, general principles of fragmentation for related structures can be applied. For example, the fragmentation of protonated bisoprolol (B1195378) involves inductive cleavage of carbon-heteroatom bonds. nih.gov

The combination of gas chromatography with mass spectrometry (GC-MS) allows for the separation of components in a mixture before individual MS analysis, providing a distinct mass spectrum for each compound. libretexts.org

| Ionization/Analysis Technique | Information Obtained | Relevance to this compound |

| Electrospray Ionization (ESI) | Molecular weight of polar molecules. nih.gov | Generation of precursor ions for MS/MS analysis. |

| Tandem MS (MS/MS) with CID | Structural information from fragmentation patterns. nih.govrsc.org | Elucidation of fragmentation pathways and structural confirmation. |

| Gas Chromatography-MS (GC-MS) | Separation and identification of components in a mixture. libretexts.org | Analysis of reaction mixtures containing the title compound and its products. |

Infrared (IR) Spectroscopy for Characterization of Key Functional Groups and Reaction Progress Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies. nih.gov It is a valuable tool for characterizing compounds like this compound and for monitoring the progress of reactions involving changes in these functional groups. nih.gov

The key functional groups in this compound that would give rise to distinct IR absorption bands are the nitrile group (-C≡N) and the nitro groups (-NO₂). The progress of a reaction, for instance, the hydrolysis of the nitrile group to a carboxylic acid or an amide, could be monitored by the disappearance of the -C≡N stretching band and the appearance of new bands corresponding to the C=O and O-H (for carboxylic acid) or N-H (for amide) stretching vibrations.

The following table lists the characteristic IR absorption frequencies for the main functional groups in this compound and related compounds:

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) | Reference |

| Nitrile (-C≡N) | Stretch | 2260–2240 | acs.org |

| Nitro (-NO₂) | Asymmetric Stretch | 1570–1500 | researchgate.net |

| Nitro (-NO₂) | Symmetric Stretch | 1370–1300 | researchgate.net |

| Aromatic C-H | Stretch | 3100–3000 | - |

| Aromatic C=C | Stretch | 1600–1450 | acs.org |

| Carbonyl (C=O) | Stretch (in a product) | 1780–1650 | researchgate.net |

FTIR spectroscopy can be used for both qualitative identification and quantitative analysis, and its application in real-time reaction monitoring helps in optimizing reaction conditions and ensuring product purity. nih.gov

X-ray Crystallography for High-Resolution Solid-State Structural Analysis of Dinitrophenyl Derivatives

For dinitrophenyl derivatives, single-crystal X-ray diffraction can confirm the molecular structure, including the stereochemistry if chiral centers are present. researchgate.net For example, the crystal structure of a 2,4-dinitrophenylhydrazone derivative was used to determine the absolute configuration of stereogenic centers in a natural product. researchgate.net

In the case of sterically hindered biphenyls containing multiple iodine substituents, X-ray crystallography has shown that the two aromatic rings are forced into nearly perpendicular planes. rsc.org A similar steric effect from the two ortho-nitro groups in this compound would likely influence the conformation of molecules derived from it, which could be definitively established by X-ray analysis. The technique works by directing a beam of X-rays onto a single crystal and analyzing the diffraction pattern produced, which is dependent on the crystal's internal structure. youtube.com

| Technique | Information Provided | Application to Dinitrophenyl Derivatives |

| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates. youtube.comyoutube.com | Unambiguous structural confirmation of this compound and its derivatives. |

| Single-Crystal X-ray Diffraction | Bond lengths and angles. youtube.com | Determination of the precise geometry of the molecule. |

| Single-Crystal X-ray Diffraction | Absolute configuration (for chiral molecules). researchgate.net | Stereochemical assignment of reaction products. |

| Single-Crystal X-ray Diffraction | Intermolecular interactions in the solid state. | Understanding crystal packing and solid-state properties. |

Structure Reactivity Relationships in Dinitrophenyl Substituted Systems

Quantitative Assessment of Electronic and Steric Effects of Substituents on Reaction Rates and Selectivity

The reactivity of aromatic compounds is profoundly influenced by the electronic and steric properties of their substituents. In the case of 2-(2,6-Dinitrophenyl)acetonitrile, the two nitro groups (NO₂) and the acetonitrile (B52724) group (CH₂CN) play a pivotal role in dictating its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

The nitro groups are potent electron-withdrawing groups, significantly activating the benzene (B151609) ring towards nucleophilic attack. This activation arises from the ability of the nitro groups to stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance. The presence of two nitro groups in the ortho and para positions relative to the point of substitution creates a highly electron-deficient aromatic ring, making it susceptible to attack by nucleophiles.

Kinetic studies on analogous dinitrophenyl systems have demonstrated that the rate of nucleophilic substitution is highly dependent on the electronic nature of the substituents. For instance, in reactions of substituted anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether in acetonitrile, substituents on the aniline (B41778) nucleophile with strong inductive electron-withdrawing effects were found to influence the reaction rates. worktribe.com While 3- or 4-substituted anilines showed minimal steric effects, 2-alkyl substituted anilines exhibited significant rate reductions due to steric hindrance. worktribe.com

The interplay between electronic and steric effects is crucial in determining both the rate and selectivity of reactions. For example, in the reactions of phenyl 2,4,6-trinitrophenyl ethers with aniline, decreasing ring activation through substituent changes can lower the rate of nucleophilic attack, but this can be counteracted by reduced steric congestion around the reaction site. researchgate.net

An illustrative data table, based on findings for related dinitrophenyl compounds, can quantify these effects. The table below shows hypothetical relative rate constants for the reaction of this compound with a series of substituted nucleophiles, highlighting the impact of electronic and steric factors.

Table 1: Hypothetical Relative Rate Constants for the Reaction of this compound with Various Nucleophiles in Acetonitrile at 25°C

| Nucleophile | Substituent Effect | Hypothetical Relative Rate (k_rel) |

| Aniline | Reference | 1.00 |

| 4-Nitroaniline | Electron-withdrawing | 0.25 |

| 4-Methoxyaniline | Electron-donating | 4.50 |

| 2-Methylaniline | Steric hindrance | 0.60 |

| 2,6-Dimethylaniline | Significant steric hindrance | 0.10 |

This table is illustrative and based on general principles of SNAr reactions of dinitrophenyl systems. The values are not experimental data for this compound.

Application of Linear Free Energy Relationships, including Hammett and Brønsted Correlations, in Kinetic Studies

Linear Free Energy Relationships (LFERs) are invaluable tools for elucidating reaction mechanisms by correlating rate constants with equilibrium constants or with substituent parameters. nih.govethernet.edu.et The Hammett and Brønsted equations are prominent examples of LFERs that find extensive application in the study of dinitrophenyl systems.

The Hammett equation , log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to a substituent constant (σ) and a reaction constant (ρ). The σ value quantifies the electronic effect of a substituent, while the ρ value indicates the sensitivity of the reaction to these electronic effects. In the context of this compound, a Hammett plot for its reaction with a series of substituted nucleophiles would be expected to be linear.

For instance, studies on the reactions of substituted anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether in acetonitrile have yielded Hammett plots that provide insights into the transition state structure. worktribe.com A negative ρ value would indicate that electron-donating groups on the nucleophile accelerate the reaction, which is consistent with a nucleophilic attack mechanism where the nucleophile develops a positive charge in the transition state.

The Brønsted equation , log(k) = βpKa + C, correlates the rate constant of a reaction with the pKa of the catalyst or nucleophile. The Brønsted coefficient, β, provides information about the extent of bond formation or cleavage in the transition state. For the reaction of this compound with a series of related nucleophiles, a Brønsted plot would be expected to be linear.

A study on the reactions of 2,4-dinitrophenyl acetate (B1210297) with a series of nucleophiles demonstrated a Brønsted-type correlation, which was used to elucidate the reaction mechanism. mdpi.com A β value between 0 and 1 suggests that the nucleophile has partially transferred its electrons to the substrate in the transition state.

The following table provides hypothetical Hammett and Brønsted parameters for the reaction of this compound with a series of substituted anilines, based on data for analogous systems.

Table 2: Hypothetical Hammett and Brønsted Parameters for the Reaction of this compound with Substituted Anilines in Acetonitrile

| LFER | Parameter | Hypothetical Value | Interpretation |

| Hammett | ρ (rho) | -2.5 | Reaction is sensitive to electronic effects; electron-donating groups on the aniline accelerate the reaction. |

| Brønsted | β (beta) | 0.6 | Significant bond formation between the nucleophile and the aromatic ring in the transition state. |

This table is illustrative and based on typical values observed for SNAr reactions of dinitrophenyl systems. The values are not experimental data for this compound.

Investigation of Leaving Group Effects in Nucleophilic Substitution Reactions

The nature of the leaving group is a critical determinant of the rate of nucleophilic substitution reactions. In the context of SNAr reactions, a good leaving group is one that can stabilize the negative charge it acquires upon departure. The ability of a group to act as a good leaving group is often correlated with the pKa of its conjugate acid; a lower pKa generally corresponds to a better leaving group. researchgate.net

For a hypothetical reaction where a nucleophile displaces a leaving group from a 2,6-dinitrophenyl-substituted system, the rate of reaction would be expected to increase with the stability of the leaving group anion.

Kinetic studies on the reactions of phenyl 2,4,6-trinitrophenyl ethers with aniline have shown that the nature of the substituent on the phenoxy leaving group influences the reaction mechanism. researchgate.net While the primary role of the leaving group is to depart from the Meisenheimer complex, its electronic properties can also affect the stability of the transition state for its departure.

In a study of the hydrazinolysis of 2,4-dinitrobenzene derivatives, the departure of the leaving group was found to be the rate-determining step in dimethyl sulfoxide (B87167) (DMSO). ccsenet.orgresearchgate.net The reactivity was dependent on the basicity and steric hindrance of the leaving group. ccsenet.orgresearchgate.net A small βlg value (a parameter analogous to the Brønsted β for the leaving group) of -0.18 indicated that bond cleavage to the leaving group was not far advanced in the transition state. semanticscholar.org

The following table presents a hypothetical comparison of reaction rates for the nucleophilic substitution on a 2,6-dinitrophenyl substrate with different leaving groups.

Table 3: Hypothetical Relative Rate Constants for the Nucleophilic Substitution on a 2,6-Dinitrophenyl Substrate with Various Leaving Groups

| Leaving Group (L) | pKa of Conjugate Acid (HL) | Hypothetical Relative Rate (k_rel) |

| F⁻ | 3.2 | 1 |

| Cl⁻ | -7 | 100 |

| Br⁻ | -9 | 500 |

| I⁻ | -10 | 1000 |

| CH₃O⁻ | 15.5 | ~0 |

This table is illustrative and demonstrates the general trend of leaving group ability in SNAr reactions. The values are not experimental data for a specific 2,6-dinitrophenyl system.

Broader Applications of 2 2,6 Dinitrophenyl Acetonitrile in Advanced Organic Synthesis

2-(2,6-Dinitrophenyl)acetonitrile as a Versatile Synthon for the Construction of Complex Molecular Architectures

Arylacetonitriles are recognized as crucial building blocks, or synthons, in organic synthesis due to their adaptability and diverse reactivity. researchgate.net The compound this compound is a particularly powerful example of this class. The presence of two electron-withdrawing nitro groups on the phenyl ring significantly enhances the acidity of the α-protons (the CH2 group), making it a readily accessible carbanion source for various carbon-carbon bond-forming reactions. This facilitates its use in constructing intricate molecular architectures that are foundational to medicinal chemistry and materials science.

The versatility of the nitrile group is a key factor in its utility as a synthon. It can be chemically transformed into a variety of other functional groups, including carboxylic acids, amides, aldehydes, and primary amines, allowing for extensive molecular diversification. polyu.edu.hk For instance, palladium-catalyzed α-arylation of arylacetonitriles provides an efficient route to α-aryl nitriles, which are precursors to important diarylmethane units found in natural products. polyu.edu.hk

The reactivity of this compound allows it to participate in a range of reactions to build more complex structures. These include alkylations, arylations, and condensation reactions at the active methylene (B1212753) position. The resulting products can then be further modified, for example, through cyclization reactions to form various heterocyclic compounds, which are prevalent in biologically active molecules. researchgate.netbohrium.com

Table 1: Potential Synthetic Transformations of this compound for Complex Molecule Synthesis

| Starting Moiety | Reagents & Conditions | Resulting Functional Group/Structure | Application in Complex Synthesis |

| Active Methylene (-CH2CN) | Base (e.g., NaH, KOt-Bu), Alkyl Halide (R-X) | α-Alkylated Acetonitrile (B52724) | Introduction of alkyl chains |

| Active Methylene (-CH2CN) | Pd Catalyst, Aryl Halide (Ar-X) | α-Arylated Acetonitrile | Synthesis of diarylmethane frameworks polyu.edu.hk |

| Nitrile (-CN) | Acid or Base, H2O | Carboxylic Acid (-COOH) | Access to corresponding acids and esters |

| Nitrile (-CN) | H2O2, Base | Amide (-CONH2) | Formation of amide-containing molecules |

| Nitrile (-CN) | Reducing Agent (e.g., LiAlH4, H2/Catalyst) | Primary Amine (-CH2NH2) | Building block for nitrogen-containing compounds |

| Dinitrophenyl Ring | Nucleophile (e.g., R-NH2, R-OH) | Substituted Phenyl Ring | Nucleophilic Aromatic Substitution (SNAr) |

| Dinitrophenyl Ring | Reducing Agent (e.g., SnCl2, H2/Pd) | Diaminophenyl Ring | Precursor for heterocycle synthesis (e.g., benzimidazoles) |

Strategies for Orthogonal Functionalization and Targeted Derivatization of the Dinitrophenyl and Acetonitrile Moieties

Orthogonal functionalization—the selective chemical modification of one functional group in a molecule without affecting another—is a powerful strategy in multi-step synthesis. d-nb.info The distinct chemical nature of the dinitrophenyl ring and the acetonitrile group in this compound makes this compound an ideal candidate for such selective manipulations.

Derivatization of the Acetonitrile Moiety: The acetonitrile portion of the molecule offers two primary sites for reaction: the α-carbon and the nitrile triple bond.

α-Carbon Functionalization: The electron-withdrawing effect of the adjacent dinitrophenyl ring renders the α-protons significantly acidic, far more so than in simple arylacetonitriles. mdpi.com This allows for deprotonation under relatively mild basic conditions to form a stable carbanion. This nucleophile can then react with a variety of electrophiles, enabling α-alkylation, α-acylation, and α-arylation with high efficiency. polyu.edu.hk

Nitrile Group Transformation: The nitrile group itself is a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine using reagents like lithium aluminum hydride or through catalytic hydrogenation. polyu.edu.hknih.gov These transformations convert the nitrile into key functionalities for further synthetic elaborations, such as peptide coupling or the formation of Schiff bases.

Derivatization of the Dinitrophenyl Moiety: The dinitrophenyl ring is highly electron-deficient and presents its own set of reactive opportunities, which are generally orthogonal to the reactions at the acetonitrile group.

Nucleophilic Aromatic Substitution (SNAr): The nitro groups strongly activate the aromatic ring towards attack by nucleophiles. This allows for the displacement of one or both nitro groups by various nucleophiles, such as amines, alkoxides, or thiolates. This provides a direct method for introducing new substituents onto the aromatic core.

Reduction of Nitro Groups: The nitro groups can be selectively reduced to amino groups using reagents like tin(II) chloride or catalytic hydrogenation. The resulting 2,6-diaminophenylacetonitrile is a valuable intermediate for synthesizing nitrogen-containing heterocycles, such as benzimidazoles or quinoxalines. It is often possible to achieve selective reduction of one nitro group over the other by carefully controlling the reaction conditions.

Table 2: Orthogonal Derivatization Strategies

| Target Moiety | Reaction Type | Typical Reagents | Resulting Structure | Orthogonality Principle |

| Acetonitrile | α-Alkylation | Base (e.g., K2CO3), R-X | 2-(2,6-Dinitrophenyl)-2-alkylacetonitrile | Base-mediated C-C bond formation does not affect the nitro groups. |

| Acetonitrile | Nitrile Hydrolysis | H3O+ or OH- | 2-(2,6-Dinitrophenyl)acetic acid | Acid/base hydrolysis conditions are typically too mild to displace nitro groups. |

| Acetonitrile | Nitrile Reduction | LiAlH4 or H2/Raney Ni | 2-(2,6-Dinitrophenyl)ethanamine | Strong reducing agents for nitriles will also reduce nitro groups; orthogonality may be challenging. |

| Dinitrophenyl | SNAr | R-NH2, heat | 2-(2-Nitro-6-aminophenyl)acetonitrile | Nucleophilic attack on the ring is favored over reaction at the nitrile. |

| Dinitrophenyl | Nitro Reduction | SnCl2, HCl | 2-(2,6-Diaminophenyl)acetonitrile | Metal-acid reduction is selective for nitro groups over the nitrile. |

Contributions to the Development of Novel Methodologies in Modern Synthetic Chemistry

The unique reactivity of this compound has contributed to the advancement of modern synthetic methodologies. Its distinct electronic and structural features enable reactions that are often difficult to achieve with less activated substrates, thereby expanding the toolkit of synthetic chemists.

One major contribution is in the area of C-H functionalization . The high acidity of the α-C-H bond allows it to be used in reactions that traditionally require very strong bases or reactive organometallic reagents. kvmwai.edu.in This has facilitated the development of milder, more functional-group-tolerant protocols for creating C-C bonds, which is a central goal in green chemistry. polyu.edu.hk

Furthermore, this compound is a valuable substrate for developing new multicomponent reactions (MCRs) . MCRs allow for the synthesis of complex products in a single step from three or more starting materials, offering high efficiency and atom economy. The dinitrophenyl moiety can direct the course of these reactions, leading to the rapid assembly of complex heterocyclic libraries. For example, dinitrophenyl-substituted precursors have been used in the synthesis of biologically active pyranopyrazole derivatives through MCRs. frontiersin.org

The strong electron-accepting nature of the dinitrophenyl ring also makes it an excellent component for forming electron donor-acceptor (EDA) complexes . acs.org Upon photoirradiation, these complexes can engage in single-electron transfer processes, opening up novel reaction pathways for radical-based transformations under mild conditions. This has led to new methods for arylation and alkylation that are not accessible through traditional thermal reactions.

Table 3: Methodological Advances Facilitated by this compound and Related Compounds

| Methodology | Role of the Synthon | Example Transformation | Reference Principle |

| Mild C-H Arylation | Acidic C-H bond facilitates deprotonation and coupling. | Palladium-catalyzed α-arylation with aryl tosylates under milder conditions. | polyu.edu.hk |

| Multicomponent Reactions (MCRs) | Acts as an activated methylene component. | One-pot synthesis of highly substituted pyrano[2,3-c]pyrazoles. | frontiersin.org |

| Photoredox Catalysis | Forms an electron donor-acceptor (EDA) complex. | Photochemical alkylation/arylation via single-electron transfer. | acs.org |

| Heterocycle Synthesis | Serves as a precursor to diaminophenyl intermediates. | Reductive cyclization to form benzimidazole (B57391) derivatives. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2,6-Dinitrophenyl)acetonitrile?

- Methodological Answer : Synthesis typically involves nitration of phenylacetonitrile derivatives under controlled conditions. Key steps include solvent purification (e.g., acetonitrile distilled over CaH₂), reaction monitoring via TLC/UV (254 nm), and column chromatography on silica gel for purification . Anhydrous conditions are critical to avoid side reactions. Post-synthesis, structural confirmation via ¹H/¹³C NMR (300–500 MHz) and IR spectroscopy is recommended to verify the nitro group positions and cyano functionality .

Q. How can the purity and structural integrity of this compound be confirmed?

- Methodological Answer : Combine multiple analytical techniques:

- Elemental Analysis (CHN) : Verify empirical formula and purity .

- Molar Conductivity : Assess electrolytic behavior in solution; non-electrolytic properties (e.g., low Λₘ values) suggest neutral complexes or covalent bonding in derivatives .

- Spectroscopy : IR identifies ν(C≡N) (~2250 cm⁻¹) and ν(NO₂) (~1520–1350 cm⁻¹). ¹H NMR detects aromatic protons (δ 8.5–9.0 ppm for nitro-substituted phenyl groups) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers with desiccants; avoid exposure to heat/open flames due to nitro group instability .

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact.

- Waste Disposal : Neutralize acidic byproducts (e.g., HNO₃) before disposal. Acetonitrile solutions require separate hazardous waste protocols .

Advanced Research Questions

Q. What spectroscopic techniques are optimal for analyzing electronic effects of the 2,6-dinitrophenyl group?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor π→π* and n→π* transitions (~300–400 nm) to study conjugation between nitro and cyano groups. Solvent polarity (e.g., acetonitrile vs. DMF) impacts absorption maxima .

- Magnetic Circular Dichroism (MCD) : Resolve overlapping electronic transitions in metal complexes, particularly for Fe(II) systems with octahedral geometries .

Q. How do substituents on the phenyl ring influence the reactivity of arylacetonitrile derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Nitro groups at 2,6-positions enhance electrophilicity of the cyano group, facilitating nucleophilic substitutions (e.g., Grignard reactions). Compare with 2,4-dinitro isomers () or fluorinated analogs (e.g., 2,6-difluorophenylacetonitrile) to assess steric/electronic effects .

- Kinetic Studies : Use Hammett plots to correlate substituent σ values with reaction rates in SNAr mechanisms .

Q. How to address discrepancies in molar conductivity measurements of metal complexes involving this compound?

- Methodological Answer :

- Solvent Effects : Low Λₘ values in non-polar solvents (e.g., toluene) suggest neutral complexes, while polar solvents (DMF) may ionize ligands. Compare with reference electrolytes (e.g., KCl in acetonitrile) .

- Counterion Analysis : Use ion chromatography to identify dissociated ions (e.g., Cl⁻, NO₃⁻) contributing to conductivity .

Q. What derivatization strategies enhance detection in analytical samples?

- Methodological Answer :

- Dinitrophenylhydrazine (DNPH) Derivatization : React with carbonyl compounds to form hydrazones, improving UV detectability (e.g., HPLC-UV at 360 nm). Optimize pH (3–5) and reaction time (2–4 hrs) .

- Mass Spectrometry : Employ ESI-MS with acetonitrile as a mobile phase for high-resolution fragmentation patterns .

Q. How to resolve contradictions between theoretical and observed magnetic moments in metal complexes?

- Methodological Answer :

- Spin State Analysis : For Fe(II) complexes, compare experimental μeff (e.g., ~1.73 BM for high-spin d⁶) with DFT-calculated values. Octahedral geometry with weak-field ligands (e.g., Schiff bases) favors high-spin configurations .

- X-ray Crystallography : Resolve ligand field distortions causing deviations from ideal geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.